rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate
CAS No.: 1932814-26-0
Cat. No.: VC4232305
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932814-26-0 |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.346 |
| IUPAC Name | tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1 |
| Standard InChI Key | SQGZGDPDWWQMOT-GWCFXTLKSA-N |
| SMILES | CC(C)(C)OC(=O)NCC12CCOCC1CNC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol . The compound features a pyrano[3,4-c]pyrrolidine core, where the pyran (oxygen-containing six-membered ring) and pyrrolidine (five-membered nitrogen-containing ring) systems are fused. The tert-butyl carbamate group (-OC(=O)N(C)(CH₂)₃) is attached to the methylene bridge at the 7a-position of the bicyclic system.
Stereochemical Considerations
The (3aR,7aR) configuration indicates that both chiral centers in the bicyclic system adopt the R configuration. This stereochemistry influences the compound’s three-dimensional conformation, impacting its reactivity and binding affinity in biological contexts. The "rac-" prefix denotes that the compound is a racemic mixture, containing equal parts of the (3aR,7aR) and (3aS,7aS) enantiomers .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ | |
| Molecular Weight | 256.34 g/mol | |
| Heavy Atom Count | 18 | |
| Rotatable Bonds | 4 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing
The synthesis of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves multi-step organic transformations, typically starting from pyrrolidine or pyran precursors.
Key Synthetic Routes
-
Ring-Closing Metathesis (RCM): A reported method utilizes Grubbs catalysts to form the pyrano-pyrrolidine ring system from diene precursors, followed by carbamate installation via reaction with tert-butyl isocyanate .
-
Reductive Amination: Condensation of a pyranone derivative with a pyrrolidine amine, followed by reduction and carbamate protection, yields the target compound .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ring formation | Grubbs II catalyst, CH₂Cl₂, 40°C | 65% |
| Carbamate installation | tert-Butyl isocyanate, DMAP, rt | 82% |
Industrial-scale production, as noted by Parchem, emphasizes cost-effective purification via column chromatography or recrystallization . The racemic mixture is typically resolved using chiral stationary phases in preparative HPLC, though this step may be omitted for applications where enantiopurity is noncritical .
Applications in Medicinal Chemistry
Scaffold for Drug Discovery
The compound’s fused bicyclic structure provides a rigid framework for designing ligands targeting G protein-coupled receptors (GPCRs) and enzymes. Its tert-butyl carbamate group enhances metabolic stability, making it a preferred motif in protease inhibitor development .
Biological Activity
While direct biological data for this compound is limited, structural analogs exhibit:
-
Antimicrobial Activity: Pyrano-pyrrolidine derivatives inhibit bacterial efflux pumps, potentiating antibiotic efficacy.
-
Anticancer Potential: Carbamate-containing analogs demonstrate apoptotic effects in vitro by modulating Bcl-2 family proteins.
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ |
|---|---|---|
| tert-Butyl cyclopenta[c]pyrrol-3a-yl carbamate | HIV-1 protease | 120 nM |
| Pyrano[3,4-c]pyrrolidine derivative | Bacterial topoisomerase IV | 8.7 μM |
Comparative Analysis with Structural Analogs
The compound’s pyrano[3,4-c]pyrrolidine core distinguishes it from cyclopenta[c]pyrrolidine derivatives (e.g., PubChem CID 99866910), which lack the oxygen atom in the six-membered ring . This structural variation alters electronic properties and binding modes:
-
Dipole Moment: Pyrano-pyrrolidine systems exhibit higher polarity (μ = 3.2 D) vs. cyclopenta analogs (μ = 2.1 D) .
-
Conformational Flexibility: The pyran ring’s chair conformation restricts rotational freedom compared to cyclopentane’s envelope conformers .
Recent Developments and Future Directions
Recent patents highlight the compound’s utility in synthesizing BTK inhibitors and SARS-CoV-2 main protease inhibitors . Advances in asymmetric catalysis may enable enantioselective synthesis, overcoming the limitations of racemic mixtures in therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume